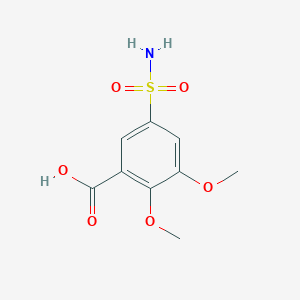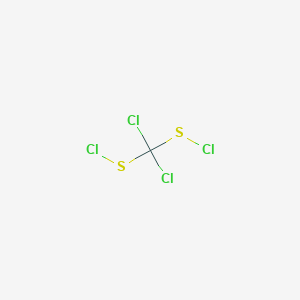
Dichloromethanedisulfenyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloromethanedisulfenyl chloride (DMDS) is a chemical compound that is widely used in scientific research. It is a colorless liquid with a pungent odor and is highly reactive. DMDS is a versatile reagent that is used in a variety of chemical reactions, including thiol-disulfide exchange reactions and the synthesis of disulfides.
Applications De Recherche Scientifique
Dichloromethanedisulfenyl chloride has a wide range of applications in scientific research. It is commonly used in the synthesis of disulfides, which are important in the study of protein folding and stability. Dichloromethanedisulfenyl chloride is also used in thiol-disulfide exchange reactions, which are important in the study of redox signaling and oxidative stress. In addition, Dichloromethanedisulfenyl chloride is used in the synthesis of sulfur-containing compounds, which have a variety of biological activities.
Mécanisme D'action
Dichloromethanedisulfenyl chloride reacts with thiols to form disulfides. This reaction is reversible, and the equilibrium between the thiol and disulfide forms can be controlled by adjusting the reaction conditions. Dichloromethanedisulfenyl chloride is also a potent oxidizing agent and can oxidize thiols to sulfenic acids, sulfinic acids, and sulfonic acids. This reaction can be used to probe the redox state of proteins and other biomolecules.
Effets Biochimiques Et Physiologiques
Dichloromethanedisulfenyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. Dichloromethanedisulfenyl chloride has also been shown to have anti-inflammatory and antioxidant effects. In addition, Dichloromethanedisulfenyl chloride has been shown to activate the Nrf2 pathway, which is involved in the cellular response to oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Dichloromethanedisulfenyl chloride has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also relatively easy to synthesize and can be obtained in large quantities. However, Dichloromethanedisulfenyl chloride is highly reactive and can be difficult to handle. It also has a pungent odor and can be irritating to the eyes and respiratory system.
Orientations Futures
There are several future directions for the study of Dichloromethanedisulfenyl chloride. One area of interest is the development of new synthetic methods for Dichloromethanedisulfenyl chloride and related compounds. Another area of interest is the study of the biological activities of Dichloromethanedisulfenyl chloride and its derivatives. This includes the study of the mechanism of action of Dichloromethanedisulfenyl chloride and the identification of new targets for Dichloromethanedisulfenyl chloride-based therapies. Finally, the development of new applications for Dichloromethanedisulfenyl chloride in chemical biology and drug discovery is an area of ongoing research.
Méthodes De Synthèse
Dichloromethanedisulfenyl chloride is synthesized by reacting methanesulfonyl chloride with sodium disulfide. The reaction proceeds in the presence of a base, such as triethylamine, and produces Dichloromethanedisulfenyl chloride as a byproduct. The synthesis of Dichloromethanedisulfenyl chloride is relatively straightforward and can be carried out on a large scale.
Propriétés
Numéro CAS |
17494-65-4 |
|---|---|
Nom du produit |
Dichloromethanedisulfenyl chloride |
Formule moléculaire |
CCl4S2 |
Poids moléculaire |
218 g/mol |
Nom IUPAC |
[dichloro(chlorosulfanyl)methyl] thiohypochlorite |
InChI |
InChI=1S/CCl4S2/c2-1(3,6-4)7-5 |
Clé InChI |
MFYSEWZWUCCVGO-UHFFFAOYSA-N |
SMILES |
C(SCl)(SCl)(Cl)Cl |
SMILES canonique |
C(SCl)(SCl)(Cl)Cl |
Synonymes |
Dichloromethanedisulfenyl chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



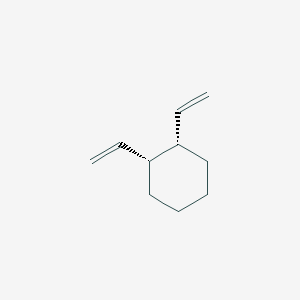
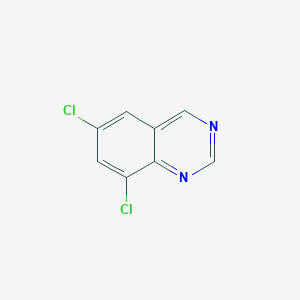
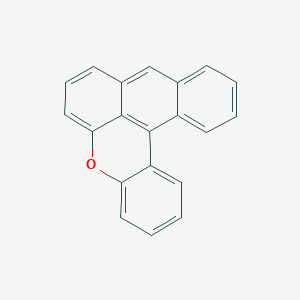
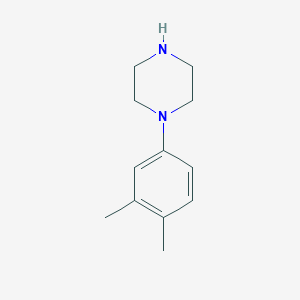

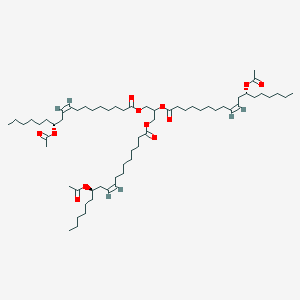
![1-[3-(3-Chlorophenyl)prop-2-yn-1-yl]pyrrolidine](/img/structure/B95110.png)
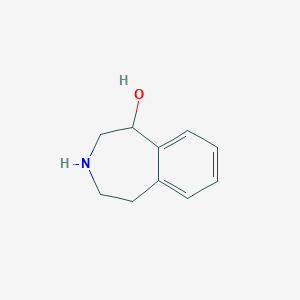
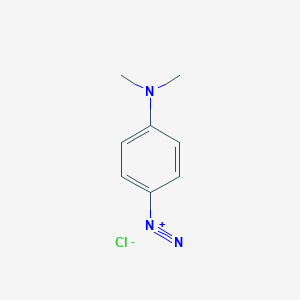
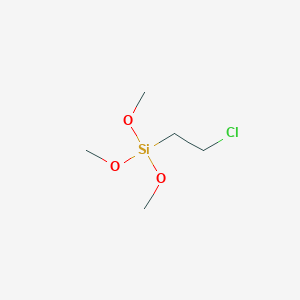
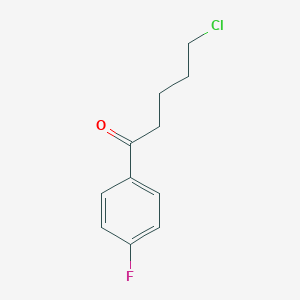

![2-(2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanamido)acetic acid](/img/structure/B95121.png)
